molecular formula C₂₂H₂₆N₂O₃ B1140843 9-Acetyl Apoquinidine Methyl Ether CAS No. 139239-49-9

9-Acetyl Apoquinidine Methyl Ether

Cat. No.: B1140843
CAS No.: 139239-49-9
M. Wt: 366.45
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acetyl Apoquinidine Methyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₆N₂O₃ and its molecular weight is 366.45. The purity is usually 95%.
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Properties

IUPAC Name

[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZUZKZOWNTJI-JJJURRGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of 9 Acetyl Apoquinidine Methyl Ether

Established Synthetic Routes to 9-Acetyl Apoquinidine Methyl Ether

The synthesis of this compound, while not extensively detailed in dedicated literature, can be logically deduced from the known reactivity of its parent Cinchona alkaloids, particularly quinidine (B1679956). The synthetic strategy involves key transformations of the quinidine scaffold to introduce the apo- functionality, the methyl ether, and the acetyl group.

Precursor Chemistry and Reaction Pathways

The primary precursor for the synthesis of this compound is quinidine, a major Cinchona alkaloid. nih.gov Quinidine is one of four main diastereomeric alkaloids isolated on an industrial scale, providing a readily available chiral starting material. nih.gov The initial and crucial step in the synthetic sequence is the formation of apoquinidine from quinidine. This transformation involves the intramolecular rearrangement of the vinyl group at the C3 position to form an exocyclic double bond between C3 and C10. This rearrangement is typically acid-catalyzed.

Following the generation of the apoquinidine core, the subsequent steps involve the etherification of the phenolic hydroxyl group at the 6' position of the quinoline (B57606) ring and the esterification of the hydroxyl group at the C9 position of the quinuclidine (B89598) core. The order of these steps can be varied, but selective protection and deprotection strategies are often necessary to achieve the desired product with high yield and purity.

A plausible synthetic pathway would first involve the methylation of the 6'-hydroxyl group of apoquinidine to form apoquinidine methyl ether. This is a standard etherification reaction. Subsequently, the C9-hydroxyl group of apoquinidine methyl ether is acetylated to yield the final product, this compound.

Methodological Advances in Methyl Ether and Acetyl Group Incorporations

The incorporation of methyl ether and acetyl groups onto the apoquinidine scaffold leverages well-established methodologies in organic synthesis, with advancements focusing on improving efficiency, selectivity, and sustainability.

Methyl Ether Incorporation:

The methylation of the phenolic 6'-hydroxyl group of apoquinidine can be achieved using various methylating agents. Classic methods include the use of dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. More recent and milder methods might employ reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, although these require careful handling due to their toxicity and explosive nature.

Acetyl Group Incorporation:

The acetylation of the C9-hydroxyl group is a straightforward esterification reaction. Acetic anhydride (B1165640) or acetyl chloride are commonly used acetylating agents, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For more controlled acetylations, methods employing catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to enhance the reaction rate and yield. The reactivity of the C9-hydroxyl group is well-documented in the context of Cinchona alkaloid chemistry, making this a high-yielding transformation. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing new chemical entities with tailored properties.

Targeted Modifications of the Quinuclidine Moiety for Mechanistic Probes

The quinuclidine moiety of Cinchona alkaloids is a frequent target for modification to probe mechanistic details of their action in various applications, including asymmetric catalysis. sigmaaldrich.com For this compound, modifications could include:

Alteration of the C9-substituent: The acetyl group could be replaced with other acyl groups of varying chain lengths or electronic properties to study the influence of steric and electronic effects.

Modification of the quinuclidine nitrogen: Quaternization of the quinuclidine nitrogen with different alkyl or aryl groups can be performed to create chiral phase-transfer catalysts. sigmaaldrich.com

Ring-opening or rearrangement: Specific Cinchona rearrangements can enlarge the [2.2.2] bicycle of the quinuclidine to [3.2.2] products, offering a different scaffold for further derivatization. nih.gov

Derivatization for Spectroscopic and Biophysical Investigations

To facilitate spectroscopic and biophysical studies, derivatives of this compound can be synthesized with specific labels or probes. This could involve:

Introduction of fluorescent tags: A fluorescent group could be attached to the molecule, for example, by using a fluorescently labeled acyl chloride instead of acetyl chloride for the C9-esterification.

Incorporation of spin labels: For electron paramagnetic resonance (EPR) studies, a stable radical moiety (spin label) could be introduced.

Isotopic labeling: The synthesis can be performed using isotopically labeled reagents (e.g., ¹³C or ²H) to aid in nuclear magnetic resonance (NMR) studies for detailed structural elucidation and for tracing metabolic pathways.

Scale-Up Methodologies for Research Quantities of this compound

The transition from a laboratory-scale synthesis to the production of research quantities (milligrams to grams) of this compound requires careful consideration of several factors to ensure efficiency, reproducibility, and safety. While specific large-scale production data for this particular derivative is not extensively published, established principles for the scale-up of Cinchona alkaloid modifications can be applied.

A primary challenge in scaling up the synthesis of Cinchona alkaloid derivatives is maintaining high diastereoselectivity and yield. The acetylation of the C9 hydroxyl group of apoquinidine methyl ether is a critical step. For research quantities, this reaction would likely be performed in a glass reactor of appropriate volume, allowing for controlled temperature and addition of reagents. The choice of solvent is crucial; a solvent that ensures the solubility of both the starting material and the acetylating agent, while also being easily removable during workup, is preferred. Dichloromethane or tetrahydrofuran (B95107) are common choices for such reactions.

The purification of the final product is another key aspect of the scale-up process. While small-scale purifications often rely on column chromatography, this can be cumbersome and time-consuming for larger quantities. For research-scale production, alternative purification methods such as crystallization or precipitation are often more practical. A carefully designed crystallization process can yield highly pure this compound, minimizing the need for chromatographic methods. The selection of an appropriate solvent system for crystallization is determined through small-scale solubility studies.

To ensure consistent product quality, in-process controls are essential. This involves monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of the starting material. After purification, the identity and purity of the this compound should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

A generalized workflow for the scale-up of this compound synthesis is presented below:

Step Objective Key Considerations Techniques
1. Reagent & Solvent Preparation Ensure quality and sufficient quantity of starting materials.Purity of apoquinidine methyl ether, acetylating agent, and solvents. Anhydrous conditions if necessary.Use of high-purity, dry solvents.
2. Reaction Controlled and complete acetylation of apoquinidine methyl ether.Temperature control, rate of addition of acetylating agent, reaction time.Jacketed glass reactor, mechanical stirrer, dropping funnel.
3. Work-up Quenching the reaction and initial isolation of the crude product.Use of appropriate quenching agent (e.g., water, saturated bicarbonate solution), efficient phase separation.Liquid-liquid extraction in a separatory funnel or reactor.
4. Purification Removal of impurities to achieve desired product purity.Selection of optimal solvent system for crystallization or precipitation.Recrystallization, precipitation, or preparative chromatography if necessary.
5. Drying Removal of residual solvents from the final product.Temperature and pressure control to avoid product degradation.Vacuum oven.
6. Quality Control Confirmation of structure and purity of the final product.Comparison with reference standards if available.NMR, MS, HPLC, elemental analysis.

Structure Activity Relationship Sar Studies of 9 Acetyl Apoquinidine Methyl Ether and Analogues

Elucidation of Key Pharmacophores for Molecular Recognition

The molecular architecture of 9-Acetyl Apoquinidine Methyl Ether, derived from apoquinidine, presents a complex and fascinating scaffold for molecular recognition by biological targets. The fundamental pharmacophore of Cinchona alkaloids, the parent class of compounds, is generally understood to comprise the quinoline (B57606) ring system and the quinuclidine (B89598) nucleus, connected by a critical hydroxymethylene bridge at the C9 position.

In this compound, several key features contribute to its potential pharmacophoric profile:

The Apo-Quinuclidine Core: The "apo" designation indicates the absence of the vinyl group typically found at the C3 position of the quinuclidine ring in quinine (B1679958) and quinidine (B1679956). This modification to an ethyl group can alter the conformational flexibility and steric bulk of this portion of the molecule, thereby influencing how it fits into a receptor.

The C9-O-Acetyl Group: The esterification of the C9 hydroxyl group with an acetyl moiety introduces a new hydrogen bond acceptor and alters the steric and electronic environment around this chiral center. This modification can significantly impact the binding affinity and selectivity of the molecule.

The C10-Methyl Ether: The presence of a methyl ether at the C10 position further modifies the lipophilicity and hydrogen bonding capacity of the molecule in the region of the quinuclidine nitrogen.

The spatial arrangement of these functional groups—the aromatic quinoline, the bulky and basic quinuclidine, and the strategically placed oxygen functionalities—creates a three-dimensional pharmacophore that is critical for its interaction with biological macromolecules.

Impact of Structural Modifications on In Vitro Binding Affinities to Defined Biological Targets

While specific in vitro binding data for this compound is not extensively reported in publicly available literature, the impact of its structural motifs can be inferred from studies on analogous Cinchona alkaloid derivatives. Research on related compounds as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) provides valuable insights.

For instance, modifications at the C9-hydroxyl group are known to significantly affect binding affinities. The introduction of an acetyl group, as in this compound, can have varied effects depending on the target. It may enhance binding by providing an additional interaction point or, conversely, introduce steric hindrance that weakens the interaction.

The methylation of the apoquinidine scaffold to form the methyl ether derivative also plays a pivotal role. This modification increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes and enhance its interaction with hydrophobic pockets within a target protein.

A hypothetical representation of how structural modifications might influence binding affinities for a generic biological target is presented in the table below. This table is illustrative and based on general principles of medicinal chemistry observed in related compound series.

Compound/AnalogModification from this compoundPredicted Impact on Binding Affinity (Hypothetical Target X)Rationale
Apoquinidine Methyl EtherDeacetylation at C9Potentially decreased or alteredRemoval of the acetyl group eliminates a potential hydrogen bond acceptor and alters the steric profile at a key interaction point.
9-Hydroxy ApoquinidineDeacetylation at C9 and demethylationVariableThe free hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger but different binding interactions compared to the acetylated and etherified analog.
QuinidinePresence of a vinyl group instead of an ethyl groupAlteredThe vinyl group introduces a site of potential metabolic activity and alters the conformation of the quinuclidine ring, which could impact the fit within a binding site.
9-Acetyl Quinidine Methyl EtherPresence of a vinyl groupPotentially similar or slightly alteredThe primary difference lies in the C3 substituent, which may have a minor impact on binding to a target that primarily interacts with the quinoline and C9 regions.

Stereochemical Influences on Molecular Interactions and Biological Activities

The Cinchona alkaloids are renowned for their stereochemical complexity, and this compound is no exception. The molecule possesses several chiral centers, with the configurations at C8 and C9 being particularly critical for biological activity. Quinidine and its derivatives, including apoquinidine, have an (8S, 9R) configuration, which is diastereomeric to quinine and its derivatives ((8R, 9S)).

This stereochemical arrangement dictates the three-dimensional shape of the molecule, influencing how it orients itself within a chiral binding site of a biological target. The relative orientation of the quinoline and quinuclidine rings is a direct consequence of the stereochemistry at C8 and C9. This orientation is crucial for establishing specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in a protein.

Even subtle changes in stereochemistry can lead to dramatic differences in biological activity. For example, in many known biological targets of Cinchona alkaloids, one diastereomer often exhibits significantly higher potency than the other. This stereoselectivity is a hallmark of specific molecular recognition and underscores the importance of a precise three-dimensional fit between the ligand and its receptor. The acetyl group at the C9 position of this compound further contributes to the chiral environment and can influence the preferred conformation of the molecule, thereby impacting its interaction with stereoselective biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

A hypothetical QSAR study on a series of this compound analogs might involve the following steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations at different positions of the molecule (e.g., substituents on the quinoline ring, different esters at C9, modifications of the quinuclidine nitrogen).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which would capture the influence of electron-donating or -withdrawing groups.

Steric Descriptors: (e.g., molecular volume, surface area, specific steric parameters like Taft's Es) which would quantify the bulk and shape of the substituents.

Hydrophobic Descriptors: (e.g., logP, molar refractivity) which would describe the lipophilicity of the molecules.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation would be developed to link the calculated descriptors to the observed biological activity (e.g., IC50 values).

A potential, albeit illustrative, QSAR equation might look like:

log(1/IC50) = a(logP) - b(Es) + c(σ) + d

Where:

log(1/IC50) is the biological activity.

logP represents hydrophobicity.

Es is a steric parameter.

σ is an electronic parameter (Hammett constant).

a, b, c, and d are coefficients determined by the regression analysis.

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives and guide the rational design of more potent and selective analogs of this compound.

Theoretical and Computational Analyses of 9 Acetyl Apoquinidine Methyl Ether

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 9-Acetyl Apoquinidine Methyl Ether, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity and selectivity.

The process would involve preparing a 3D structure of this compound and docking it into the binding sites of various biologically relevant receptors. The selection of target proteins would be guided by the known pharmacology of quinidine (B1679956) and its derivatives, which are known to interact with targets such as ion channels, G-protein coupled receptors, and enzymes.

Following docking, molecular dynamics (MD) simulations can be employed to simulate the behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts. For instance, studies on other quinoline (B57606) derivatives have successfully used molecular docking to understand interactions with bacterial topoisomerase II DNA gyrase enzymes. nih.gov

Table 1: Illustrative Example of Molecular Docking Data for a Quinoline Derivative with a Target Protein

ParameterValue
Target ProteinBacterial Topoisomerase II DNA Gyrase (PDB ID: 2XCT)
LigandExample Quinoline Derivative
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsASN46, GLU50
Hydrophobic InteractionsVAL71, ILE78, PRO79

Note: This table is a hypothetical representation and does not reflect actual data for this compound.

Quantum Mechanical Studies of Binding Energetics and Conformational Landscapes

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure of molecules compared to the classical force fields used in molecular docking and dynamics. These methods can be applied to study the binding energetics and conformational landscapes of this compound with higher precision.

Techniques such as Density Functional Theory (DFT) can be used to calculate the binding free energy of the ligand-protein complex, providing a more refined prediction of binding affinity. QM calculations are also crucial for understanding the intrinsic properties of the this compound molecule itself, such as its preferred conformations in different solvent environments. A conformational analysis would identify the low-energy shapes the molecule can adopt, which is critical for its interaction with a specific binding site.

While computationally intensive, QM studies can offer detailed insights into the nature of chemical bonds, charge distribution, and reaction mechanisms at the atomic level. medium.comstackexchange.com

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico tools and databases can be used to predict the biological activity and selectivity profiles of this compound based on its chemical structure. These methods leverage large datasets of known compounds and their biological activities to build predictive models.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govresearchgate.net QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. For a new compound like this compound, its properties can be calculated and inputted into a relevant QSAR model to predict its activity against a particular target.

Furthermore, various online platforms and software can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are vital in the early stages of drug discovery to assess the druglikeness of a compound. For example, in silico predictions can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. researchgate.netscbt.com

Table 2: Example of Predicted ADMET Properties for a Novel Compound

PropertyPredicted ValueInterpretation
Molecular Weight366.45 g/mol Within Lipinski's Rule of 5
LogP3.2Good membrane permeability
Number of Hydrogen Bond Donors1Within Lipinski's Rule of 5
Number of Hydrogen Bond Acceptors4Within Lipinski's Rule of 5
Oral BioavailabilityHighLikely well-absorbed orally

Note: This table uses the known molecular formula of this compound (C22H26N2O3) but the other values are for illustrative purposes. scbt.com

Development of Computational Models for Quinidine Derivative Research

The development of robust computational models is a continuous effort in the field of medicinal chemistry. For quinidine derivatives, these models can accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.

These models can range from simple pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, to complex machine learning algorithms trained on large datasets of chemical structures and bioactivity data. By integrating data from molecular docking, quantum mechanics, and experimental assays, researchers can build comprehensive models that can accurately predict the activity of novel quinidine derivatives like this compound.

These computational frameworks not only aid in the design of new molecules but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The ultimate goal is to create a predictive workflow that can efficiently screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Advanced Analytical Methodologies for 9 Acetyl Apoquinidine Methyl Ether in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS for research samples)

Chromatographic methods are indispensable for the separation of 9-Acetyl Apoquinidine Methyl Ether from reaction mixtures, starting materials, and potential byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of cinchona alkaloid derivatives due to their polarity and thermal lability. For this compound, a reversed-phase HPLC method would likely be the initial approach. Chiral HPLC is particularly crucial for separating the diastereomers of cinchona alkaloids and their derivatives. The development of a chiral HPLC method for related compounds, such as hydroxychloroquine (B89500) enantiomers, has demonstrated the successful use of Chiralpak columns for achieving baseline separation, which is essential for accurate quantification. youtube.commdpi.com The separation of dihydropyridine (B1217469) derivative enantiomers has also been extensively studied using polysaccharide-based chiral columns under various mobile phase conditions, highlighting the importance of method development for achieving optimal resolution.

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier like formic acid to ensure good peak shape. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing the purity and identifying volatile impurities. Given the molecular weight and structure of this compound, derivatization might be necessary to enhance its volatility for GC analysis. GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries.

Parameter HPLC GC-MS
Stationary Phase C18, Chiral (e.g., Chiralpak)Phenyl-methyl polysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water with Formic AcidHelium
Detection UV-Vis (DAD), MSMass Spectrometry (EI)
Application Quantification, Purity, Chiral SeparationImpurity Profiling, Identification

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Compounds (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for confirming the chemical structure and assessing the purity of synthesized research compounds like this compound.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to determine the molecular weight with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways, which can be diagnostic for the structure. The mass spectra of acetyl derivatives of other complex molecules have been studied to understand their fragmentation patterns. nih.gov

Technique Information Obtained Expected Data for this compound
¹H NMR Proton environment and connectivitySignals for aromatic, vinyl, methoxy, acetyl, and aliphatic protons.
¹³C NMR Carbon skeletonResonances for quinoline (B57606), quinuclidine (B89598), ester, and ether carbons.
Mass Spectrometry (ESI-MS) Molecular Weight[M+H]⁺ ion corresponding to the molecular formula C₂₂H₂₆N₂O₃.
High-Resolution MS Elemental CompositionExact mass confirming C₂₂H₂₆N₂O₃.

Development and Validation of Methods for Quantification in Complex Biological Media for Mechanistic Studies

To understand the behavior of this compound in biological systems for mechanistic research, robust and validated analytical methods for its quantification in complex matrices like plasma are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. A typical LC-MS/MS method for this compound would involve protein precipitation to extract the analyte from the plasma sample, followed by separation on a C18 HPLC column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

The development and validation of such a method would adhere to regulatory guidelines and involve assessing the following parameters:

Specificity and Selectivity: Ensuring no interference from endogenous components in the biological matrix.

Linearity and Range: Establishing a concentration range over which the method is accurate and precise.

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible

Fluorometric and Polarimetric Approaches for Study of Compound Properties and Interactions

Fluorometric analysis can be a highly sensitive method for the detection and quantification of fluorescent compounds. The quinoline moiety in this compound is expected to be fluorescent, similar to other cinchona alkaloids. The fluorescence properties, including excitation and emission maxima and quantum yield, can be determined. Changes in the fluorescence spectrum upon interaction with other molecules (e.g., proteins, DNA) can be used to study binding events and conformational changes. The synthesis and study of novel isoquinoline (B145761) derivatives have shown that structural modifications can significantly impact their fluorescent properties. nih.gov

Polarimetry is used to measure the specific rotation of chiral molecules, which is a fundamental physical property. For this compound, which is a chiral molecule, polarimetry would be used to confirm its enantiomeric purity and to characterize the bulk material. The specific rotation is a characteristic value that can be used as a quality control parameter.

Technique Application for this compound
Fluorometry Quantification at low concentrations, binding studies, purity assessment.
Polarimetry Determination of specific rotation, confirmation of enantiomeric purity.

Role and Significance of 9 Acetyl Apoquinidine Methyl Ether in Academic Research

Utility as a Reference Standard and Research Chemical

In the context of academic and industrial research, 9-Acetyl Apoquinidine Methyl Ether serves primarily as a reference standard and a research chemical. It is commercially available for laboratory use, specifically in fields like proteomics research. scbt.com Its availability is intended for research purposes only and not for diagnostic or therapeutic applications. scbt.com

The compound's main utility is in analytical settings. For instance, a related compound, 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether, is explicitly used for analytical method development, method validation (AMV), and Quality Control (QC) applications. These applications are particularly relevant for Abbreviated New Drug Applications (ANDA) and the commercial production of Quinidine (B1679956), where precise characterization of all related substances is a regulatory requirement.

Investigation of this compound as a Quinidine Impurity in Academic Contexts

Therefore, controlling and monitoring these impurities is a critical aspect of pharmaceutical quality assurance. Regulatory bodies require manufacturers to identify and quantify impurities to ensure the drug product meets stringent quality standards. Academic and industrial research focuses on developing sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and measure the levels of impurities like this compound in batches of Quinidine.

Application as a Chemical Probe for Target Validation in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological target, helping to validate its function in a biological system. The development of such probes requires specific properties, including high potency and selectivity for the intended target.

While this compound is utilized as a research chemical, its specific application as a chemical probe for target validation is not extensively documented in scientific literature. Its primary role remains anchored in analytical chemistry as a reference marker rather than as an active tool for exploring biological pathways or validating new drug targets.

Contribution to Broader Understanding of Quinoline (B57606) Alkaloid Chemistry and Biology

This compound contributes to the broader field of quinoline alkaloid chemistry, primarily through its relationship with Quinidine. Quinoline alkaloids, derived from the Cinchona plant, are a historically significant class of compounds with diverse biological activities.

The study of impurities and derivatives like this compound is crucial for several reasons:

Impurity Profiling: It helps build a comprehensive profile of all related substances in a drug product, which is essential for safety and regulatory compliance.

Forced Degradation Studies: Investigating the formation of such compounds under stress conditions (e.g., heat, light, acid, base) provides insights into the degradation pathways of the parent drug, helping to establish stable formulations and appropriate storage conditions.

Structure-Activity Relationships (SAR): While not a primary therapeutic agent itself, the characterization of its chemical structure adds a data point to the vast landscape of quinoline alkaloid derivatives. This information can be valuable for medicinal chemists seeking to understand how modifications to the core alkaloid structure affect its chemical properties and, potentially, its biological activity.

By serving as a well-characterized analytical standard, it supports the rigorous scientific investigation required to ensure the quality and safety of quinoline-based pharmaceuticals.

Emerging Research Avenues and Future Perspectives for 9 Acetyl Apoquinidine Methyl Ether

Exploration of Novel Molecular Targets Based on Analogous Compound Research

The quest for novel molecular targets for 9-Acetyl Apoquinidine Methyl Ether can be significantly informed by studying its structural analogs within the Cinchona alkaloid family. Research into the stereoelectronic features of Cinchona alkaloids has revealed that specific electronic characteristics are crucial for their biological activity, such as their well-known antimalarial properties. nih.gov For instance, the acidity of the hydroxyl proton and the direction of the electric field between the aliphatic nitrogen and the quinoline (B57606) ring are determining factors for potency. nih.gov By analyzing the unique electronic profile of this compound in comparison to more extensively studied alkaloids like quinine (B1679958) and quinidine (B1679956), researchers can hypothesize potential new biological targets.

Furthermore, the vast chemical diversity within the Cinchona genus, with over 30 identified alkaloids, provides a rich library of analogous compounds. frontiersin.org Studies on the cytotoxic effects of various Cinchona alkaloids against human cancer cell lines have identified compounds with moderate activity. researchgate.net This suggests that derivatives like this compound may also possess unexplored cytotoxic or other pharmacological activities. Investigating the structure-activity relationships across this diverse family can guide the rational design of experiments to uncover novel molecular interactions and therapeutic applications for this specific ether derivative. The understanding of how minor structural modifications, such as the acetylation and methylation present in this compound, impact biological activity is a key area for future exploration.

Integration into High-Throughput Screening for Unbiased Mechanistic Discovery

High-throughput screening (HTS) has become an indispensable tool in drug discovery and basic research, enabling the rapid assessment of large chemical libraries against various biological targets. nih.gov Integrating this compound into HTS campaigns offers a powerful approach for unbiased mechanistic discovery. This process involves screening the compound against a wide array of assays, moving beyond hypothesis-driven research to potentially uncover unexpected biological activities. nih.gov

The trend in HTS is shifting from merely increasing the quantity of screened compounds to enhancing the quality and physiological relevance of the assays. nih.gov This includes the use of more complex cellular models and phenotypic screening approaches. By subjecting this compound to such advanced screening platforms, researchers can identify novel cellular phenotypes or pathway modulations induced by the compound. This unbiased approach can reveal previously unknown mechanisms of action and identify new protein targets or signaling pathways that are affected by this specific Cinchona alkaloid derivative. The structural similarity to other bioactive alkaloids suggests that it may interact with a range of biological targets, making it a promising candidate for broad-based screening initiatives.

Advanced Derivatization Strategies for Enhanced Research Tools

The chemical structure of this compound, with its acetyl and methyl ether modifications, is a testament to the power of derivatization in modulating the properties of natural products. Advanced derivatization strategies can be further employed to develop enhanced research tools based on this scaffold. For instance, the development of advanced derivatization protocols for the analysis of complex mixtures using techniques like gas and liquid chromatography can be applied to create analogs of this compound with specific properties. nih.gov

These strategies could include the introduction of photoreactive groups for target identification studies, fluorescent tags for cellular imaging, or affinity labels for protein purification. By strategically modifying the core structure of apoquinidine methyl ether, researchers can create a suite of chemical probes to investigate its biological interactions in greater detail. Such derivatization efforts are crucial for elucidating the mechanism of action and for developing more potent and selective analogs. The insights gained from these studies can also contribute to the broader understanding of the structure-activity relationships within the Cinchona alkaloid class.

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

The future exploration of this compound will greatly benefit from collaborative research initiatives that bring together expertise from medicinal chemistry and chemical biology. nih.govchemscene.com Such collaborations are essential for bridging the gap between chemical synthesis and biological application. nih.gov Medicinal chemists can contribute by designing and synthesizing novel derivatives of this compound with improved properties, while chemical biologists can employ these compounds as tools to probe complex biological systems.

Q & A

Q. Statistical Consideration :

  • Replicate measurements (n ≥ 3) to account for variability.
  • Use ANOVA to compare solubility across solvents .

Advanced: What synthetic strategies optimize this compound yield and purity?

Answer:
Methodological Framework :

  • Precursor modification : Start with high-purity quinidine derivatives to minimize side reactions .
  • Reaction monitoring : Use TLC or in-situ IR to track acetylation progress .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Table 2 : Key Reaction Parameters

ParameterOptimal ConditionRationale
CatalystAcetic anhydrideEfficient acetylation
Temperature25–30°CPrevents decomposition
SolventDichloromethaneHigh solubility

Advanced: How to analyze the stereochemical configuration of this compound?

Answer:
Techniques :

  • Optical rotation : Compare observed [α]D values with literature (+193–249° in 0.1N H₂SO₄) .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
  • X-ray crystallography : Resolve crystal structure to assign stereochemistry unambiguously .

Validation : Cross-reference data with synthetic pathways (e.g., retention of stereochemistry during acetylation) .

Advanced: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and NIOSH-approved respirator if aerosolized .
  • Ventilation : Use fume hoods for weighing and dissolution steps .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Ethical Note : Document all safety procedures in compliance with institutional guidelines .

Basic: How to validate the identity of this compound in a new batch?

Answer:

  • Spectroscopic profiling :
    • ¹H/¹³C NMR : Match peaks with published spectra .
    • IR spectroscopy : Confirm acetyl (C=O stretch ~1700 cm⁻¹) and methoxy groups .
  • Mass spectrometry : Validate molecular ion (m/z 366.2 for [M+H]⁺) .

Table 3 : Key Spectroscopic Data

TechniqueExpected SignalReference
¹H NMRδ 3.85 (s, OCH₃)
IR1705 cm⁻¹ (C=O)
MSm/z 366.2

Advanced: How to design a bioactivity study for this compound?

Answer:
Experimental Workflow :

In vitro assays : Screen for cytotoxicity (e.g., MTT assay) in cancer cell lines, referencing Santa Cruz Biotechnology’s protocols .

Dose-response analysis : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .

Mechanistic studies : Employ flow cytometry for apoptosis detection or Western blotting for protein targets .

Q. Data Analysis :

  • Normalize results to controls and apply nonlinear regression for dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.